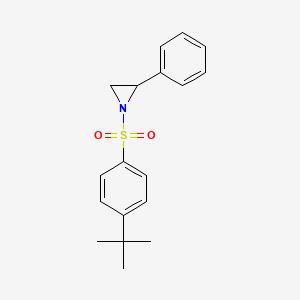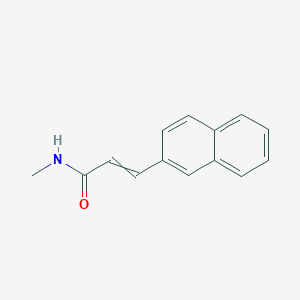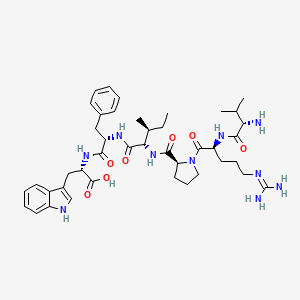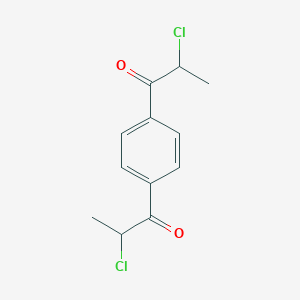
1,1'-(1,4-Phenylene)bis(2-chloropropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one): is an organic compound characterized by the presence of two chloropropanone groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diacetylbenzene.
Chlorination: The 1,4-diacetylbenzene is subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the alpha positions of the acetyl groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) may involve continuous flow reactors to ensure efficient chlorination and high yield. The use of automated systems for monitoring and controlling reaction conditions can further enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thiols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
類似化合物との比較
Similar Compounds
- 1,4-Bis(2-chloropropan-2-yl)benzene
- 1,4-Diacetylbenzene
- 1,4-Bis(1-chloro-1-methylethyl)benzene
Uniqueness
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) is unique due to its dual chloropropanone groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
CAS番号 |
919790-69-5 |
|---|---|
分子式 |
C12H12Cl2O2 |
分子量 |
259.12 g/mol |
IUPAC名 |
2-chloro-1-[4-(2-chloropropanoyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(13)11(15)9-3-5-10(6-4-9)12(16)8(2)14/h3-8H,1-2H3 |
InChIキー |
NBCNCSKRBWPAKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)C(=O)C(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
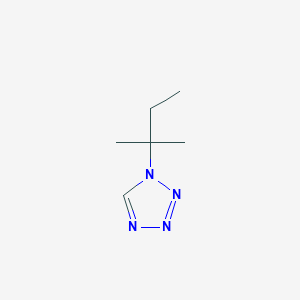


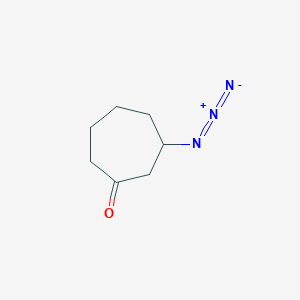
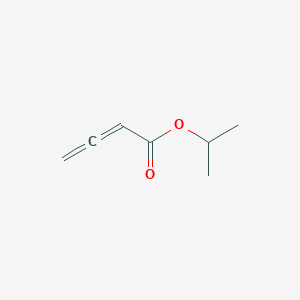
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
